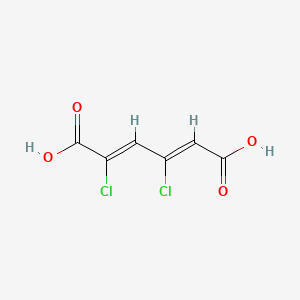

2,4-Dichloromuconic acid

Description

Structure

3D Structure

Properties

CAS No. |

72945-11-0 |

|---|---|

Molecular Formula |

C6H4Cl2O4 |

Molecular Weight |

211 g/mol |

IUPAC Name |

(2Z,4Z)-2,4-dichlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2-,4-1- |

InChI Key |

FHXOPKKNGKBBKG-QEFWFIIXSA-N |

SMILES |

C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |

Isomeric SMILES |

C(=C(/C=C(/C(=O)O)\Cl)\Cl)\C(=O)O |

Canonical SMILES |

C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Metabolic Pathways Involving 2,4 Dichloromuconic Acid

Formation of 2,4-Dichloromuconic Acid

The generation of this compound is a critical juncture in the catabolism of certain chlorinated aromatic pollutants. This process begins with the upstream conversion of these compounds into dichlorocatechol intermediates, which are then primed for aromatic ring cleavage.

Upstream Metabolic Conversion of Chlorinated Aromatics to Dichlorocatechols

The biodegradation of several persistent chlorinated aromatic compounds converges on the formation of dichlorocatechol intermediates. A prominent example is the breakdown of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Bacteria capable of degrading 2,4-D, such as Cupriavidus pinatubonensis JMP134, initiate the process by cleaving the ether bond to produce 2,4-dichlorophenol (B122985) (2,4-DCP). mdpi.comepa.gov This is followed by a hydroxylation step, catalyzed by 2,4-DCP hydroxylase, which converts 2,4-DCP into 3,5-dichlorocatechol (B76880). mdpi.comd-nb.inforesearchgate.net

Similarly, the degradation of other chlorinated compounds like 1,2-dichlorobenzene (B45396) can lead to dichlorocatechol formation. asm.org A Pseudomonas species, for instance, has been shown to initiate the degradation of 1,2-dichlorobenzene via a dioxygenase-catalyzed attack to form a dihydrodiol, which is then rearomatized to 3,4-dichlorocatechol. asm.org These dichlorocatechols, regardless of their origin, serve as the direct precursors for the next critical step in the pathway. nih.govresearchgate.net

Ortho-Cleavage of Dichlorocatechols by Dichlorocatechol 1,2-Dioxygenase

The pivotal step in the formation of this compound is the enzymatic cleavage of the aromatic ring of a dichlorocatechol. This reaction is an intradiol, or ortho-cleavage, that occurs between the two hydroxyl-bearing carbons of the catechol ring. The enzyme responsible is a specialized chlorocatechol 1,2-dioxygenase. mdpi.comnih.gov

Specifically, when 3,5-dichlorocatechol is the substrate, chlorocatechol 1,2-dioxygenase (encoded by genes such as tfdC) catalyzes its cleavage to form 2,4-dichloro-cis,cis-muconic acid. mdpi.comepa.govresearchgate.net This reaction incorporates a molecule of diatomic oxygen to break the aromatic ring, yielding a linear, unsaturated dicarboxylic acid. mdpi.com

Chlorocatechol 1,2-dioxygenases are non-heme, iron-dependent enzymes. The catalytic mechanism involves a Fe(III) ion in the active site. nih.govresearchgate.net The catechol substrate binds to the ferric iron in a bidentate fashion, displacing a tyrosine residue and a benzoate (B1203000) ion that may be present in the enzyme's resting state. nih.gov This binding activates the substrate for the subsequent attack by molecular oxygen. The binding of the catechol substrate is a critical step that can trigger the release of water, opening a coordination site for O₂. researchgate.net The subsequent incorporation of oxygen leads to the cleavage of the carbon-carbon bond between the hydroxylated carbons, resulting in the formation of the corresponding muconic acid derivative. mdpi.comresearchgate.net

Chlorocatechol 1,2-dioxygenases exhibit a range of specificities and efficiencies for different catechols. Enzymes from various bacterial strains have been characterized, showing distinct preferences for chlorinated substrates over non-chlorinated catechol. For instance, the chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 shows a significantly higher apparent affinity (lower Km value) for 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253) compared to catechol itself. nih.gov This enzyme can also transform a variety of other dichlorinated catechols, including 3,5-dichlorocatechol and even the highly recalcitrant 4,5-dichlorocatechol, albeit at different rates. nih.govnih.gov The enzyme from Alcaligenes eutrophus JMP 134 was found to convert 3,5-dichlorocatechol much faster than catechol or 3-chlorocatechol. This specialization highlights the evolutionary adaptation of these enzymes to efficiently process chlorinated pollutants.

Catalytic Properties of Dichlorocatechol 1,2-Dioxygenases

| Enzyme Source | Substrate | Relative Activity (%) | Km (μM) | Reference |

|---|---|---|---|---|

| P. chlororaphis RW71 | Catechol | 100 | 5.0 | nih.gov |

| 3-Chlorocatechol | 263 | 0.97 | nih.gov | |

| 3,5-Dichlorocatechol | 172 | Not Reported | nih.gov | |

| 4,5-Dichlorocatechol | 13 | Not Reported | nih.gov | |

| A. eutrophus JMP 134 | Catechol | Low | Not Reported | |

| 3,5-Dichlorocatechol | High | Not Reported |

Mechanistic Insights into Ring Fission

Catabolism of this compound

Once formed, this compound is further metabolized in the pathway, beginning with a crucial cycloisomerization reaction that prepares the molecule for dechlorination and eventual entry into central metabolic cycles.

Cycloisomerization of this compound to Dichlorodienelactones

The next step in the degradation pathway is the conversion of 2,4-dichloro-cis,cis-muconate into a cyclic compound. This reaction is catalyzed by a chloromuconate cycloisomerase (encoded by genes such as tfdD). mdpi.comresearchgate.net This enzyme facilitates an intramolecular reaction, converting the linear this compound into a dichlorodienelactone. d-nb.infoevitachem.com The product of this cycloisomerization is then further metabolized by a dienelactone hydrolase, which opens the lactone ring to form chloromaleylacetate. d-nb.inforesearchgate.net This series of reactions is essential for processing the chlorinated intermediate and channeling its carbon backbone toward the tricarboxylic acid (TCA) cycle. mdpi.com

Formation of trans-2-Chlorodienelactone and cis-2-Chlorodienelactone

The enzymatic lactonization of this compound, catalyzed by this compound isomerase, initially yields trans-2-chlorodienelactone. d-nb.infonih.gov This isomer is subsequently acted upon by another isomerase, which converts it into cis-2-chlorodienelactone. d-nb.infonih.gov Both of these chlorinated dienelactones serve as intermediates that are further processed in the downstream steps of the pathway.

Hydrolytic Cleavage of Dienelactones to Chloromaleylacetate

The cyclic chlorodienelactone intermediates are targeted by a specific hydrolase. The enzyme dienelactone hydrolase (DLH), encoded by the tfdE gene, catalyzes the hydrolytic cleavage of the ester bond in the lactone ring of both cis- and trans-2-chlorodienelactone. mdpi.comd-nb.infonih.gov This reaction opens the ring structure and results in the formation of 2-chloromaleylacetate (B1243639). mdpi.comresearchgate.netd-nb.infonih.gov Dienelactone hydrolases are crucial for the degradation of various chloroaromatic compounds, and different types exist that show activity against various dienelactone isomers. nih.gov

Reductive Dechlorination of Chloromaleylacetate to Maleylacetate (B1240894)

The second crucial dechlorination step involves the conversion of 2-chloromaleylacetate. This reaction is a reductive dehalogenation catalyzed by the enzyme maleylacetate reductase, which is encoded by the tfdF gene in some bacteria. mdpi.comebi.ac.ukasm.org In an NADH-dependent reaction, the enzyme removes the remaining chlorine atom from 2-chloromaleylacetate, producing maleylacetate and a chloride ion. nih.govnih.gov Studies on the maleylacetate reductase from Alcaligenes eutrophus JMP134 (now Cupriavidus necator JMP134) and Pseudomonas sp. strain B13 have shown that the enzyme efficiently carries out this conversion. nih.govnih.gov Specifically, the reduction of 2-chloromaleylacetate involves the consumption of two molecules of NADH: one for the reductive dechlorination to maleylacetate, and a second for the subsequent reduction of maleylacetate itself. nih.govnih.gov

Conversion of Maleylacetate to 3-Oxoadipate (B1233008) and Entry into Central Metabolism

Following its formation, maleylacetate is immediately acted upon by the same maleylacetate reductase enzyme. nih.govnih.gov In a second reductive step that consumes another molecule of NADH, maleylacetate is converted to 3-oxoadipate. epa.govmendeley.comcns.fr Maleylacetate reductase plays a key role in channeling metabolites from the degradation of chloroaromatics into the 3-oxoadipate pathway. nih.govasm.org 3-Oxoadipate is a central intermediate that can be further metabolized to succinyl-CoA and acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle, a core component of central metabolism. mdpi.comresearchgate.net

Interactive Data Tables

Enzymatic Steps in this compound Metabolism

| Step | Substrate | Enzyme | Gene (Example) | Product(s) |

| 1 | This compound | Chloromuconate Cycloisomerase | tfdD | trans-2-Chlorodienelactone, Cl⁻ |

| 2 | trans-2-Chlorodienelactone | Isomerase | - | cis-2-Chlorodienelactone |

| 3 | cis/trans-2-Chlorodienelactone | Dienelactone Hydrolase | tfdE | 2-Chloromaleylacetate |

| 4 | 2-Chloromaleylacetate | Maleylacetate Reductase | tfdF | Maleylacetate, Cl⁻ |

| 5 | Maleylacetate | Maleylacetate Reductase | tfdF | 3-Oxoadipate |

Kinetic Properties of Key Enzymes

| Enzyme | Organism | Substrate | K_m (µM) |

| Dienelactone Hydrolase (TfdEI) | Cupriavidus necator JMP134 | cis-Dienelactone | 140 nih.gov |

| Dienelactone Hydrolase (TfdEI) | Cupriavidus necator JMP134 | trans-Dienelactone | 100 nih.gov |

| Maleylacetate Reductase | Alcaligenes eutrophus JMP134 | 2-Chloromaleylacetate | 31 nih.gov |

| Maleylacetate Reductase | Alcaligenes eutrophus JMP134 | Maleylacetate | 31 nih.gov |

Enzymology of 2,4 Dichloromuconic Acid Transformation

Dichlorocatechol 1,2-Dioxygenase (EC 1.13.11.-)

Dichlorocatechol 1,2-dioxygenase, also known as chlorocatechol 1,2-dioxygenase (TfdC), is the enzyme that catalyzes the formation of 2,4-dichloromuconic acid from its precursor, 3,5-dichlorocatechol (B76880). researchgate.net This reaction is a rate-limiting and crucial step in the degradation pathway of many chloroaromatic pollutants, as it involves the oxidative cleavage of the aromatic ring. sspb.org.cn

Dichlorocatechol 1,2-dioxygenases are non-heme iron-containing enzymes that belong to the intradiol dioxygenase family. nih.govresearchgate.net Structurally, these enzymes are typically homodimers, with each monomer containing a single catalytic ferric iron (Fe(III)) ion in the active site. nih.govresearchgate.net The active site architecture is highly conserved across different bacterial species. The Fe(III) ion is typically coordinated in a pentacoordinated environment by two histidine and two tyrosine residues, along with a solvent molecule. nih.govresearchgate.net This coordination is crucial for maintaining the iron in its high-spin Fe(III) state during the catalytic cycle. nih.gov

In many catechol and chlorocatechol dioxygenases, the dimer interface is characterized by a "helical zipper," a structure formed by N-terminal helices from each subunit, which contributes to the enzyme's stability. nih.govresearchgate.net

The enzyme catalyzes an intradiol cleavage, incorporating both atoms of a molecular oxygen molecule into the catechol substrate to break the bond between the two hydroxyl-bearing carbon atoms. nih.gov The proposed catalytic mechanism involves the binding of the catechol substrate to the Fe(III) center in a bidentate fashion, displacing the solvent molecule and one of the tyrosine ligands from the iron's coordination sphere. researchgate.netrcsb.org This binding is thought to activate the substrate, leading to the formation of an Fe(II)-semiquinone intermediate. nih.gov This intermediate then reacts with molecular oxygen to form a transient hydroperoxide species, which rearranges to yield the muconic acid product. nih.gov

Substrate recognition is modulated by specific amino acid residues within the active site pocket, which are distinct from the iron-coordinating ligands. nih.gov The substrate specificity of chlorocatechol 1,2-dioxygenases for chlorinated catechols is considerably broader than that of catechol 1,2-dioxygenases for non-chlorinated substrates. nih.gov The orientation of the substrate's substituents within the active site cavity is a key determinant of catalytic efficiency. For instance, in 4-chlorocatechol (B124253) 1,2-dioxygenase from Rhodococcus opacus 1CP, 3-substituted catechols bind with the substituent pointing towards the exterior of the active site, a distinct orientation compared to other dioxygenases that influences its specificity. rcsb.org

The activity of Dichlorocatechol 1,2-Dioxygenase is commonly determined using a spectrophotometric assay. nih.gov This method tracks the formation of the chlorinated muconic acid product, which has a distinct absorbance maximum (typically around 260 nm) compared to the catechol substrate. nih.gov

Kinetic studies reveal significant differences in substrate preference among enzymes from various bacterial sources. Enzymes encoded by the tcbC gene from Pseudomonas sp. P51 show a preference for 3,4-dichlorocatechol, while the TfdC enzyme from Cupriavidus necator JMP134 (formerly Alcaligenes eutrophus) has higher activity towards 3,5-dichlorocatechol. researchgate.net The ClcA enzyme from Pseudomonas putida exhibits the highest activity with 3-chlorocatechol (B1204754). researchgate.net These differences highlight the evolutionary adaptation of these enzymes to specific chlorinated pollutants.

Table 1: Comparative Kinetic Parameters of Dichlorocatechol 1,2-Dioxygenases for 3,5-Dichlorocatechol Data represents enzymes from different bacterial strains, showcasing variations in substrate affinity (KM) and turnover rate (kcat).

| Enzyme Source (Gene) | Substrate | KM (µM) | Relative Activity/kcat | Reference |

|---|---|---|---|---|

| Pseudomonas sp. P51 (tcbC) | 3,5-Dichlorocatechol | 7.9 | 120 (U/mg) | researchgate.net |

| Pseudomonas putida (clcA) | 3,5-Dichlorocatechol | 3.5 | 370 (U/mg) | researchgate.net |

| Cupriavidus necator JMP134 (tfdC) | 3,5-Dichlorocatechol | 1.8 | 610 (U/mg) | researchgate.net |

Catalytic Mechanism and Substrate Recognition

Chloromuconate Cycloisomerase (EC 5.5.1.7, EC 5.2.1.10)

Following the ring cleavage of dichlorocatechol, the resulting this compound undergoes cycloisomerization. This reaction is catalyzed by a class of enzymes known as chloromuconate cycloisomerases. researchgate.netresearchgate.net This step is essential for converting the linear muconic acid into a lactone, facilitating further degradation and eventual dechlorination. nih.gov

Chloromuconate cycloisomerases belong to the isomerase family, specifically intramolecular lyases (EC 5.5.1). wikipedia.org Several distinct but related enzymes act on chlorinated muconates, including Chloromuconate cycloisomerase (EC 5.5.1.7) and Dichloromuconate cycloisomerase (EC 5.5.1.11). creative-enzymes.comqmul.ac.uk These are often referred to as Type II cycloisomerases and are induced during the degradation of chlorinated aromatic compounds. They are distinct from Type I muconate cycloisomerases (EC 5.5.1.1), which are induced by non-halogenated aromatics like benzoate (B1203000) and are specific for cis,cis-muconic acid.

Phylogenetic analysis shows that chloromuconate cycloisomerases from different bacterial genera, such as the Gram-negative Pseudomonas and Alcaligenes and the Gram-positive Rhodococcus, have evolved to handle chlorinated substrates efficiently. nih.govannualreviews.org While the amino acid sequences may show divergence, there is evidence of functional convergence, where enzymes from different evolutionary lineages have developed similar catalytic capabilities for chlorinated compounds. nih.gov For example, the cycloisomerases from Rhodococcus opacus 1CP show functional similarities to each other that are greater than their similarities to cycloisomerases from proteobacteria. nih.gov

The cycloisomerization of 2,4-dichloro-cis,cis-muconic acid is a stereochemically controlled reaction. The enzyme directs an intramolecular nucleophilic attack, leading to the formation of a lactone ring and the elimination of a chlorine atom. Cell-free extracts have been shown to convert this compound into cis-2-chloro-4-carboxymethylenebut-2-en-4-olide.

For asymmetrically substituted substrates, the enzyme controls the direction of the cycloisomerization. For instance, chloromuconate cycloisomerase from Rhodococcus erythropolis 1CP converts 2-chloro-cis,cis-muconate (B1241311) exclusively to 5-chloromuconolactone. nih.gov This demonstrates the enzyme's high degree of stereochemical control over the reaction, ensuring that a specific, metabolically viable product is formed for subsequent steps in the degradation pathway. nih.gov The initial product of 3-chloro-cis,cis-muconate (B1234730) cycloisomerization can spontaneously eliminate a chloride ion to form cis-4-carboxymethylenebut-2-en-4-olide. creative-enzymes.com

Role of Metal Ions in Cycloisomerase Activity (e.g., Mn2+)

Chloromuconate cycloisomerase (EC 5.5.1.7) is a critical enzyme in the degradation pathway of chlorinated aromatic compounds. wikipedia.org Its catalytic activity is notably dependent on the presence of divalent metal ions, with manganese (Mn2+) often playing a crucial role. wikipedia.orgkobe-u.ac.jp The enzyme from various bacterial species, including Rhodococcus sp. AN-22, demonstrates enhanced activity in the presence of Mn2+. kobe-u.ac.jp Besides Mn2+, other metal ions such as Co2+ and Mg2+ can also activate the enzyme, with Co2+ sometimes eliciting the highest activity. kobe-u.ac.jp The metal ion is believed to be a cofactor, participating directly in the catalytic mechanism of the cycloisomerization reaction. wikipedia.org Re-evaluation of the crystal structure of chloromuconate cycloisomerase from Alcaligenes eutrophus has highlighted the importance of accurately defining the metal-binding sites, as initial reports were later found to have artifacts regarding these sites. nih.gov

Structural Biology of Chloromuconate Cycloisomerases

The three-dimensional structures of several chloromuconate cycloisomerases have been elucidated, providing significant insights into their function and substrate specificity. wikipedia.org As of late 2007, at least three structures for this enzyme class have been deposited in the Protein Data Bank (PDB) with accession codes 1CHR, 1NU5, and 2CHR. wikipedia.org The crystal structure of chloromuconate cycloisomerase from Alcaligenes eutrophus JMP134 (pJP4) was determined at 3 Å resolution. iucr.org This structure revealed that the enzyme is an octamer, with each subunit comprising two domains, one of which is an α/β-barrel. iucr.org

Comparison with the homologous muconate cycloisomerase, which acts on non-chlorinated substrates, has illuminated the structural basis for the altered substrate specificity of chloromuconate cycloisomerase. iucr.org Significant differences are observed in the polarity, accessibility, and hydrogen-bonding potential within the active site channel. iucr.org Furthermore, the crystal structure of 2-chloromuconate cycloisomerase from the Gram-positive bacterium Rhodococcus opacus 1CP has been solved. nih.gov This enzyme exhibits high specificity for the position of the chloride on the substrate and is unable to dehalogenate 5-chloromuconolactone. nih.gov Molecular docking studies suggest that a histidine residue in a loop that closes over the active site upon substrate binding may be responsible for this lack of dehalogenation activity. nih.gov

Chlorodienelactone Hydrolase (EC 3.1.1.45)

Substrate Profile and Mechanistic Details

Chlorodienelactone hydrolase (also known as dienelactone hydrolase or DLH) is the subsequent enzyme in the degradation pathway, catalyzing the hydrolysis of dienelactones to maleylacetates. d-nb.infoplos.org This enzyme belongs to the α/β hydrolase fold family. plos.org The substrate profile can vary between different types of DLHs. For instance, dienelactone hydrolases from Cupriavidus necator JMP134 and Pseudomonas knackmussii B13 are classified as type III and are active against both cis- and trans-dienelactones. plos.org The hydrolysis reaction involves the conversion of a carboxymethylenebutenolide to a maleylacetate (B1240894) derivative. genome.jp

Enzymatic Activity and Regulation

The activity of chlorodienelactone hydrolase is a crucial step in the detoxification and assimilation of chloroaromatic compounds. plos.org The genes encoding these enzymes are often located on plasmids, such as the pJP4 plasmid in Cupriavidus necator JMP134, which carries two distinct dienelactone hydrolase genes, tfdEI and tfdEII. plos.org The regulation of DUBs (deubiquitinases), a broad class of hydrolases, can occur at multiple levels including gene expression, post-translational modifications, and protein-protein interactions, which may offer parallels to the regulation of chlorodienelactone hydrolase. nih.gov The activity of cell wall hydrolases, another class of hydrolytic enzymes, is controlled through mechanisms like protein localization and interaction with other proteins, suggesting that the regulation of chlorodienelactone hydrolase could also be multifaceted. nih.gov

Chloromaleylacetate Reductase (EC 1.3.1.32)

Characterization of the Enzyme and its Role in Dechlorination

Chloromaleylacetate reductase plays a pivotal role in the final stages of the degradation pathway by converting chloromaleylacetate to maleylacetate and subsequently to 3-oxoadipate (B1233008). nih.govnih.gov This enzyme is not only a reductase but also a dechlorinase, catalyzing the reductive removal of a chlorine atom from 2-chloromaleylacetate (B1243639). nih.govebi.ac.uk The reaction with 2-chloromaleylacetate consumes two moles of NADH per mole of substrate; the first for the reductive dehalogenation to maleylacetate, and the second for the reduction of maleylacetate to 3-oxoadipate. nih.govnih.gov

The enzyme has been characterized from various bacteria, including Pseudomonas sp. strain B13 and Rhodococcus opacus 1CP. nih.govnih.gov The maleylacetate reductase (MacA) from R. opacus 1CP, while distantly related to its proteobacterial counterparts, efficiently converts 2-chloromaleylacetate. nih.gov The affinity of the enzyme for its substrates is influenced by the properties of the substituents on the maleylacetate molecule. For instance, Km values increase with larger van der Waals radii and lower electronegativity of halogen substituents, indicating that smaller, more electronegative halogens are favored. nih.gov

Table 1: Properties of Key Enzymes in this compound Transformation

| Enzyme | EC Number | Function | Key Characteristics |

| Chloromuconate Cycloisomerase | 5.5.1.7 | Converts chloromuconate to a dienelactone. wikipedia.org | Requires divalent metal ions like Mn2+ for activity; octameric structure with an α/β-barrel domain. wikipedia.orgkobe-u.ac.jpiucr.org |

| Chlorodienelactone Hydrolase | 3.1.1.45 | Hydrolyzes dienelactones to maleylacetates. d-nb.infoplos.org | Belongs to the α/β hydrolase fold family; some types are active on both cis- and trans-dienelactones. plos.org |

| Chloromaleylacetate Reductase | 1.3.1.32 | Reduces and dechlorinates chloromaleylacetate. nih.gov | Catalyzes a two-step reduction requiring two NADH molecules per molecule of 2-chloromaleylacetate. nih.govnih.gov |

Electron Donors and Cofactor Requirements

The enzymatic transformation of this compound is a critical phase in the biodegradation pathway of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This stage involves a series of enzymes that require specific cofactors and, in some cases, electron donors to catalyze their respective reactions efficiently. The primary enzymes involved are chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase, each with distinct mechanistic needs.

Chloromuconate Cycloisomerase (TfdD)

The initial enzymatic step in the transformation of 2,4-dichloro-cis,cis-muconate is catalyzed by chloromuconate cycloisomerase (EC 5.5.1.7), often designated as TfdD in the context of 2,4-D degradation pathways. This enzyme facilitates an intramolecular lyase reaction, converting the linear muconic acid into a cyclic dienelactone. Research has consistently shown that chloromuconate cycloisomerase is a metalloenzyme, with a specific requirement for a divalent metal cation as a cofactor.

Detailed studies and database annotations for chloromuconate cycloisomerases from various bacteria, including Pseudomonas sp. and Delftia acidovorans, confirm that manganese (Mn²⁺) is the essential cofactor for its catalytic activity. uniprot.orguniprot.orgwikipedia.org The Mn²⁺ ion is believed to be crucial for stabilizing the enol/enolate intermediate formed during the cycloisomerization reaction. nih.gov The enzyme's dependency on this cofactor is a defining characteristic of its catalytic mechanism.

Dienelactone Hydrolase (TfdE)

Following the cycloisomerization of this compound, the resulting chlorodienelactone is acted upon by dienelactone hydrolase (EC 3.1.1.45), or TfdE. plos.orgnih.gov This enzyme catalyzes the hydrolysis of the cyclic ester bond in the dienelactone, yielding chloromaleylacetate. frontiersin.org

Unlike the preceding enzyme, the dienelactone hydrolases involved in the canonical 2,4-D degradation pathway, such as TfdEI and TfdEII from Cupriavidus necator JMP134, are not typically described as requiring metal ions or external cofactors. plos.orgresearchgate.net These enzymes belong to the α/β hydrolase fold family. annualreviews.orgresearchgate.net The catalytic mechanism of many such hydrolases involves a catalytic triad (B1167595) of amino acid residues (e.g., Ser-His-Asp) and utilizes an activated water molecule as the nucleophile to cleave the ester bond. mdpi.com This is in contrast to some other hydrolases that are metal-dependent. For the TfdE enzymes, there is no evidence to suggest a requirement for an electron donor or a metal cofactor for their hydrolytic function. plos.organnualreviews.org

Maleylacetate Reductase (TfdF)

The final key enzyme in this specific transformation sequence is maleylacetate reductase (EC 1.3.1.32), or TfdF, which converts the chloromaleylacetate produced by TfdE. This enzyme catalyzes the reduction of maleylacetate to 3-oxoadipate (β-ketoadipate), a compound that can then enter central metabolic routes like the tricarboxylic acid (TCA) cycle. researchgate.netasm.org

As a reductase, this enzyme's function is dependent on an electron donor. Research has identified the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as the required cofactor that provides the necessary electrons for the reduction of the carbon-carbon double bond in maleylacetate. asm.orgasm.org The enzyme specifically utilizes NADH to facilitate this conversion, linking the degradation of the aromatic ring to the cell's general redox pool.

Data Tables

Table 1: Cofactor and Electron Donor Requirements for Enzymes in this compound Transformation

| Enzyme | Gene Designation | EC Number | Substrate | Product | Required Cofactor / Electron Donor | Reference(s) |

| Chloromuconate Cycloisomerase | TfdD | 5.5.1.7 | 2,4-Dichloro-cis,cis-muconate | 2-Chlorodienelactone | Mn²⁺ | uniprot.orguniprot.orgwikipedia.orgnih.gov |

| Dienelactone Hydrolase | TfdE | 3.1.1.45 | 2-Chlorodienelactone | Chloromaleylacetate | None specified | plos.orgnih.govannualreviews.org |

| Maleylacetate Reductase | TfdF | 1.3.1.32 | Chloromaleylacetate | 3-Oxoadipate | NADH | asm.orgasm.org |

Genetic and Molecular Biology of 2,4 Dichloromuconic Acid Metabolism

Identification and Characterization of Catabolic Genes (e.g., tfdC, tfdD, tfdE, tfdF)

The core enzymes responsible for the conversion of 3,5-dichlorocatechol (B76880) to intermediates of the tricarboxylic acid (TCA) cycle are encoded by the tfdC, tfdD, tfdE, and tfdF genes. researchgate.net These genes encode for chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate (B1240894) reductase, respectively. bioline.org.broup.com The enzymatic cascade is as follows: TfdC catalyzes the ortho-cleavage of 3,5-dichlorocatechol to produce 2,4-dichloro-cis,cis-muconate. researchgate.net Subsequently, TfdD isomerizes this product to 2-chlorodienelactone. researchgate.net TfdE then hydrolyzes 2-chlorodienelactone to 2-chloromaleylacetate (B1243639), which is finally reduced by TfdF to maleylacetate and then further to 3-oxoadipate (B1233008), which enters central metabolism. researchgate.netnih.gov

The canonical plasmid pJP4, originally isolated from Cupriavidus pinatubonensis JMP134 (previously known as Ralstonia eutropha JMP134), is a well-characterized IncP-1 plasmid of approximately 88 kbp that carries the genetic determinants for 2,4-D degradation. researchgate.netmdpi.com A key feature of pJP4 is the presence of two distinct gene clusters, designated tfdI and tfdII, that are involved in the degradation pathway. mdpi.comnih.gov

The tfdI cluster includes the genes tfdCIDIEIFI, which are organized in an operon. oup.com In addition to this core cluster, the pJP4 plasmid also contains the tfdA gene, encoding a 2,4-D/α-ketoglutarate dioxygenase, and the tfdB gene, encoding a 2,4-dichlorophenol (B122985) hydroxylase, which are located elsewhere on the plasmid. bioline.org.brucdavis.edu

Remarkably, pJP4 also harbors a second cluster of homologous genes, the tfdII cluster, which includes tfdDIICIIEIIFII and tfdBII. nih.govnih.gov These two clusters are located on a 22 kb region of the plasmid. nih.gov The tfdI and tfdII gene clusters are evolutionarily distinct. mdpi.com The tfdII cluster is part of a composite transposon flanked by an insertion sequence, ISJP4. nih.gov This organization suggests a modular evolution of the catabolic pathway. ucdavis.edu Both tfd gene clusters are transcribed when the bacterium is exposed to 2,4-D. nih.govnih.gov

The genetic organization on plasmid pJP4 is complex, with the tfd genes arranged in multiple operons. wiley.com For instance, the tfdCDEF genes are organized as an operon. nih.gov An insertion sequence, ISJP4, is located between the tfdK (a transporter gene) and tfdT (a regulatory gene) genes, and its insertion has been shown to inactivate tfdT. ucdavis.edu

Table 1: Key tfd Genes on Plasmid pJP4 and their Functions

| Gene | Encoded Enzyme | Function in 2,4-D Pathway |

|---|---|---|

| tfdA | 2,4-D/α-ketoglutarate dioxygenase | Converts 2,4-D to 2,4-dichlorophenol. researchgate.net |

| tfdB | 2,4-Dichlorophenol hydroxylase | Converts 2,4-dichlorophenol to 3,5-dichlorocatechol. ucdavis.edu |

| tfdC | Chlorocatechol 1,2-dioxygenase | Cleaves 3,5-dichlorocatechol to form 2,4-dichloro-cis,cis-muconate. researchgate.net |

| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. researchgate.net |

| tfdE | Dienelactone hydrolase | Converts 2-chlorodienelactone to 2-chloromaleylacetate. researchgate.net |

| tfdF | Maleylacetate reductase | Converts 2-chloromaleylacetate to 3-oxoadipate. researchgate.net |

| tfdK | Transport protein | Facilitates the uptake of 2,4-D. ucdavis.edu |

Comparative genomic analyses have revealed significant diversity in the genetic organization and sequence of tfd genes among different 2,4-D degrading bacteria. nih.govmdpi.com While the pJP4 plasmid serves as a model system, numerous other plasmids and bacterial chromosomes harbor tfd-like genes. mdpi.com These analyses have led to a classification of tfd gene clusters into at least four distinct types: tfdI, tfdII, tfdIII, and tfdIV. nih.govnih.gov

The tfdI and tfdII clusters, both found on pJP4, represent two different evolutionary lineages. mdpi.commdpi.com The tfdI cluster shows homology with tcb and clc gene clusters, which are involved in the degradation of chlorinated benzenes and catechols, respectively. mdpi.com This suggests a common ancestral pathway for the degradation of chloroaromatics. mdpi.com In contrast, the tfdII cluster has a different evolutionary origin. asm.org

The order of genes within the clusters can also vary. For example, in the tfdI, tcb, and clc clusters, the gene order is typically tfdCDEF, whereas in the tfdII and tfdIII clusters, the order of the first two genes is reversed (tfdDIICII). mdpi.com The amino acid sequence identity between the corresponding enzymes of the tfdI and tfdII clusters on pJP4 can be as low as 15% for TfdE, while it is around 60% for TfdC. asm.org This highlights their distinct evolutionary paths. asm.org

Studies have shown that different bacterial phyla, particularly Proteobacteria, harbor a variety of tfd gene combinations, often with varying degrees of homology to the canonical genes on pJP4. scholaris.ca This mosaic nature of catabolic operons suggests extensive horizontal gene transfer and recombination events have shaped these pathways. nih.gov

The expression of the tfd genes is tightly regulated to ensure that the enzymes are synthesized only when the substrate is present. On plasmid pJP4, the key regulatory elements are the identical genes tfdR and tfdS, which encode LysR-type transcriptional regulators. nih.govwiley.com These regulators control the expression of the tfdA, tfdB, and tfdCDEF operons. wiley.com

TfdR/S acts as a positive regulator (an activator) for the tfdA and tfdCDEF operons. researchgate.netwiley.com The expression of the tfdCDEF operon is induced by pathway intermediates such as 2,4-D, 2,4-dichlorophenol, and 4-chlorocatechol (B124253). nih.gov The inducer molecule for the TfdR/S-mediated expression is believed to be 2,4-dichloromuconate, the product of the TfdC-catalyzed reaction. ucdavis.edu In the absence of an inducer, TfdR can act as a repressor. nih.gov

The regulatory system itself is complex. The tfdR and tfdS genes are located within a large inverted repeat sequence. wiley.com Another regulatory gene, tfdT, which is homologous to tfdR/S, is present on pJP4 but is inactivated by the insertion of the ISJP4 element. ucdavis.edu In the absence of a functional TfdT, TfdR can take over its role in activating the tfdCDEF cluster. bioline.org.br

Comparative Genomics of 2,4-Dichloromuconic Acid Degradation Pathways

Plasmid-Mediated Horizontal Gene Transfer and Dissemination of this compound Metabolism Genes

The presence of tfd genes on conjugative plasmids like pJP4 is a primary mechanism for the horizontal gene transfer (HGT) and dissemination of the 2,4-D degradation pathway among diverse bacterial species. nih.govnih.gov Conjugative plasmids are mobile genetic elements that can transfer themselves and any passenger genes from a donor to a recipient cell through a process called conjugation. frontiersin.orgembopress.org This allows for the rapid evolution and adaptation of bacteria to new environmental niches, such as soils contaminated with herbicides. mdpi.com

The pJP4 plasmid is a broad-host-range plasmid, meaning it can be transferred to and maintained in a wide variety of bacterial species. nih.gov The transfer of pJP4 has been experimentally demonstrated. nih.gov The presence of tfd gene clusters on such mobile elements explains their widespread distribution and the mosaic structure of the catabolic pathways observed in different bacteria. mdpi.comnih.gov The incongruence between the phylogeny of the tfdA gene and the ribosomal DNA of the host bacteria provides strong evidence for HGT. nih.govnih.gov

Evolutionary Trajectories of this compound Catabolic Genes and Pathways

The evolution of the 2,4-D degradation pathway is a classic example of how bacteria acquire the ability to degrade novel, man-made compounds. The pathway appears to have been assembled through the recruitment and modification of pre-existing genes from different organisms. asm.org Mobile genetic elements, such as plasmids and transposons, have played a crucial role in this process. mdpi.com

Phylogenetic analyses suggest that the tfd gene clusters have evolved along distinct lineages. nih.govmdpi.comnih.gov The tfdI cluster is thought to have diverged from a common ancestor with the tcb and clc gene clusters, which are involved in the degradation of other chlorinated aromatic compounds. mdpi.com In contrast, the tfdII and tfdIII clusters form a separate evolutionary lineage. mdpi.comnih.gov The tfdIV clusters represent a third lineage. mdpi.comnih.gov

The mosaic nature of the tfd gene clusters, with genes from different evolutionary origins, suggests that HGT between different bacterial orders, such as Burkholderiales and Sphingomonadales, has been a significant driver of their evolution. nih.govmdpi.com

Gene duplication is a fundamental process in evolution that provides the raw material for the emergence of new gene functions. The presence of two distinct but homologous tfd gene clusters (tfdI and tfdII) on the pJP4 plasmid is a clear example of gene duplication. mdpi.comnih.gov While they share a common function in degrading chlorocatechols, the enzymes encoded by the two clusters exhibit different substrate specificities and efficiencies. bioline.org.brnih.gov For example, the TfdDII-encoded chloromuconate cycloisomerase has a higher activity towards 3-chloromuconate compared to 2-chloromuconate. nih.gov

This functional divergence suggests that after the duplication event, the two sets of genes have been subjected to different selective pressures, leading to the optimization of their functions for slightly different substrates or metabolic contexts. frontiersin.org The presence of these redundant but functionally nuanced gene sets may provide the host bacterium with enhanced metabolic flexibility and a more robust capacity to degrade a range of chlorinated aromatic compounds. nih.govasm.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid |

| 3,5-Dichlorocatechol |

| 2,4-Dichloro-cis,cis-muconate |

| 2-Chlorodienelactone |

| 2-Chloromaleylacetate |

| 3-Oxoadipate |

| Maleylacetate |

| 2,4-Dichlorophenol |

| 4-Chlorocatechol |

| 3-Chloromuconate |

| 2-Chloromuconate |

| Chlorinated benzenes |

| Chlorinated catechols |

| Phenol |

| 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid |

| 4-chloro-2-methylphenoxyacetic acid |

| 3-chlorobenzoate |

| 2,4,6-trichlorophenol |

| 4-fluorobenzoate |

| cis-4-carboxymethylenebut-2-en-4-olide |

| Benzoate (B1203000) |

| Catechol |

| Glycerol |

| 2,4,5-T |

| Mercury |

| Kanamycin |

| Fructose |

| Glucose |

| Adipates |

| 3-oxoadipic acid |

| o-cresol |

| 4-CP |

| Fatty acids |

| Polyketides |

Mosaic Nature of Catabolic Gene Clusters

The genetic blueprints for the degradation of chloroaromatic compounds, including the pathway leading to and from this compound, are often found in organized groups known as gene clusters. A remarkable feature of these clusters, particularly the well-studied tfd clusters, is their mosaic nature. mdpi.complos.org This means they are not a monolithically evolved set of genes but rather a composite assembly, pieced together from various genetic sources over evolutionary time. mdpi.com This assembly is largely driven by horizontal gene transfer (HGT), a process where genetic material is moved between different organisms, rather than being passed down from parent to offspring. mdpi.comresearchgate.net

The tfd gene clusters, responsible for the breakdown of 2,4-dichlorophenoxyacetic acid (2,4-D), serve as a prime example of this mosaicism. mdpi.comnih.gov These clusters are involved in the ortho-cleavage pathway of chlorinated catechols, a function they share with other gene clusters like tcb (for trichlorobenzene degradation) and clc (for chlorobenzoate degradation). mdpi.comnih.gov Phylogenetic analysis reveals that tfd clusters are a unique family that has undergone active recruitment of ancestral genes from different bacterial orders, such as Burkholderiales and Sphingomonadales. mdpi.comresearchgate.net This inter-order HGT has created a phenomenal linkage between different types of tfd clusters, highlighting their composite evolution. mdpi.comresearchgate.net

For instance, the gene tfdB, which codes for a crucial hydroxylase in the pathway, appears to have been assembled into various tfd cluster types after being distributed via HGT. mdpi.com In contrast, the core genes of the tcb and clc clusters, as well as the five-gene core of the tfdI cluster responsible for the catechol ortho-cleavage pathway, show more congruent phylogeny, suggesting they are not as mosaic and have been spread more wholly by horizontal transfer. mdpi.com

This modular evolution allows bacteria to rapidly adapt to new environmental challenges, such as the introduction of synthetic compounds like herbicides. By acquiring pre-existing genetic modules from other organisms, microbes can piece together novel metabolic pathways to degrade these xenobiotics. The result is a diverse and evolving set of catabolic machinery, with different bacterial strains possessing unique combinations of genes, as illustrated by the classification of tfd clusters into distinct types (tfdI, tfdII, tfdIII, tfdIV). mdpi.comnih.gov The uniqueness of the plasmid pJP4 from Cupriavidus pinatubonensis JMP134 is underscored by its possession of two evolutionarily distinct gene clusters, tfdI and tfdII, that control 2,4-D degradation. researchgate.net

Functional Gene Analysis and Genetic Engineering of this compound Pathways

Functional analysis of the genes involved in this compound metabolism has elucidated a precise sequence of enzymatic reactions that convert complex chloroaromatic compounds into central metabolic intermediates. researchgate.netnih.gov The most extensively characterized pathway is encoded by the tfd genes, originally discovered on the pJP4 plasmid in Cupriavidus necator JMP134. researchgate.netresearchgate.net

The catabolic pathway begins with the tfdA gene, which encodes the α-ketoglutarate-dependent 2,4-D dioxygenase. researchgate.netnih.gov This enzyme initiates the degradation by cleaving the ether bond of 2,4-D to produce 2,4-dichlorophenol (2,4-DCP). nih.gov Subsequently, the product of the tfdB gene, a 2,4-DCP hydroxylase, converts 2,4-DCP into 3,5-dichlorocatechol. researchgate.netnih.gov

The crucial ring-cleavage step is catalyzed by the enzyme chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene. mdpi.comresearchgate.net This enzyme acts on 3,5-dichlorocatechol, opening the aromatic ring to form 2,4-dichloro-cis,cis-muconate (this compound). researchgate.netnih.gov From here, the pathway continues with the enzyme chloromuconate cycloisomerase, encoded by tfdD, which converts this compound into 2-chlorodienelactone. mdpi.comresearchgate.net The subsequent steps are catalyzed by a hydrolase (tfdE) and a reductase (tfdF), which ultimately yield intermediates that can enter the tricarboxylic acid (TCA) cycle. researchgate.net

The detailed understanding of these gene functions has opened the door to genetic engineering for bioremediation and agricultural applications. nih.govfrontiersin.org A notable example is the development of 2,4-D-tolerant transgenic cotton (Gossypium hirsutum). nih.gov By transferring the tfdA gene from the bacterium Alcaligenes eutrophus into the cotton genome, the plants gain the ability to express the bacterial dioxygenase. nih.gov This enzyme degrades the herbicide 2,4-D into 2,4-DCP, which the plant then rapidly detoxifies further into glucoside conjugates. nih.gov This engineered trait allows for the selective use of 2,4-D to control weeds in cotton fields without harming the crop itself. Such approaches, where specific catabolic genes are expressed in a host organism, demonstrate the potential of harnessing microbial genetic information for practical biotechnological solutions. nih.gov

Data Tables

Table 1: Key Genes and Enzymes in this compound Metabolism

| Gene | Encoded Enzyme | Function in the Pathway |

|---|---|---|

| tfdA | α-ketoglutarate-dependent 2,4-D dioxygenase | Converts 2,4-D to 2,4-dichlorophenol (2,4-DCP). researchgate.netnih.gov |

| tfdB | 2,4-Dichlorophenol hydroxylase | Converts 2,4-DCP to 3,5-dichlorocatechol. researchgate.netnih.gov |

| tfdC | Chlorocatechol 1,2-dioxygenase | Cleaves the aromatic ring of 3,5-dichlorocatechol to form 2,4-dichloro-cis,cis-muconate. mdpi.comresearchgate.net |

| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. mdpi.comresearchgate.net |

| tfdE | Chlorodienelactone hydrolase | Converts 2-chlorodienelactone to 2-chloromaleylacetate. researchgate.net |

| tfdF | Chloromaleylacetate reductase | Converts 2-chloromaleylacetate to intermediates of the TCA cycle. researchgate.net |

| cadA/B/C | Dioxygenase system | Alternative gene family that catalyzes the initial conversion of 2,4-D to 2,4-DCP. nih.govjst.go.jp |

Table 2: Classification and Characteristics of Mosaic tfd Gene Clusters

| Gene Cluster Type | Key Characteristics | Evolutionary Lineage |

|---|---|---|

| tfdI | Shares high similarity with tcb and clc clusters; less mosaic core. mdpi.com | First evolutionary lineage, along with tcb and clc. mdpi.comresearchgate.net |

| tfdII | Found with tfdI on plasmid pJP4; core is extended by tfdA and tfdK. mdpi.comresearchgate.net | Second evolutionary lineage. mdpi.comresearchgate.net |

| tfdIII | Paraphyletic with respect to the tfdII cluster. mdpi.comnih.gov | Second evolutionary lineage. mdpi.comresearchgate.net |

| tfdIV (A,B,C) | Monophyletic cluster with three distinct subclusters. mdpi.comnih.gov | Third evolutionary lineage. mdpi.comresearchgate.net |

Microbiological Aspects of 2,4 Dichloromuconic Acid Degradation

Bacterial Strains and Consortia Involved in 2,4-Dichloromuconic Acid Turnover

The bacterial degradation of 2,4-D and its intermediates, including this compound, has been extensively studied. Various bacterial species have demonstrated the ability to utilize these compounds as a source of carbon and energy.

Cupriavidus necator (e.g., JMP134) as a Model Organism

Cupriavidus necator JMP134, formerly known as Ralstonia eutropha and Alcaligenes eutrophus, is a well-established model organism for the biodegradation of chloroaromatic compounds. oup.comresearchgate.net This bacterium was originally isolated from an Australian soil sample due to its capacity to grow on 2,4-D. oup.com The key to its degradative ability lies in the pJP4 plasmid, which carries the tfd gene cluster responsible for the breakdown of 2,4-D. oup.commdpi.com

The degradation pathway in C. necator JMP134 begins with the conversion of 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP) by the enzyme 2,4-D/α-ketoglutarate dioxygenase, encoded by the tfdA gene. researchgate.netmdpi.com Subsequently, 2,4-DCP is hydroxylated to form 3,5-dichlorocatechol (B76880) (3,5-DCC) by 2,4-dicholorophenol hydroxylase (tfdB). mdpi.comresearchgate.net The aromatic ring of 3,5-DCC is then cleaved by chlorocatechol 1,2-dioxygenase (tfdC), yielding 2,4-dichloro-cis,cis-muconate. mdpi.comresearchgate.net

The transcriptional regulation of the tfd genes in C. necator JMP134 is complex, involving multiple regulatory proteins. nih.gov Studies have shown that the expression of tfd genes differs depending on the inducing compound, such as 2,4-D or 3-chlorobenzoic acid. nih.gov The transcriptional activator TfdR plays a significant role, and other regulators, including those from the benzoate (B1203000) degradation pathway (CatR1 and CatR2), also influence the degradation process. nih.gov

Isotopic labeling studies using ¹³C have provided detailed insights into the metabolism of 2,4-D in C. necator JMP134. capes.gov.brnih.gov These studies have shown that the carbon from the aromatic ring is incorporated into the bacterial biomass, while the carbon from the acetic acid side chain is preferentially used for energy production. capes.gov.br Furthermore, the formation of biofilms has been observed to enhance the mineralization of 2,4-D by C. necator JMP134. frontiersin.orgnih.gov

Table 1: Key Genes in Cupriavidus necator JMP134 for 2,4-D Degradation

| Gene | Encoded Enzyme | Function in 2,4-D Pathway |

| tfdA | 2,4-D/α-ketoglutarate dioxygenase | Cleavage of the ether bond in 2,4-D to form 2,4-DCP. researchgate.netmdpi.com |

| tfdB | 2,4-Dichlorophenol hydroxylase | Hydroxylation of 2,4-DCP to 3,5-DCC. mdpi.comresearchgate.net |

| tfdC | Chlorocatechol 1,2-dioxygenase | Ortho-cleavage of 3,5-DCC to form 2,4-dichloro-cis,cis-muconate. mdpi.comresearchgate.net |

| tfdD | Chloromuconate cycloisomerase | Isomerization of this compound. researchgate.net |

| tfdE | Chlorodienelactone hydrolase | Hydrolysis of the dienelactone intermediate. researchgate.net |

| tfdF | Maleylacetate (B1240894) reductase | Reduction of maleylacetate. nih.gov |

| tfdR | Transcriptional activator | Regulation of tfd gene expression. nih.gov |

| tfdK | 2,4-D transport protein | Transport of 2,4-D into the cell. mdpi.com |

| tfdT | Regulatory factor | Regulation of the degradation process. mdpi.comnih.gov |

Pseudomonas Species and Their Metabolic Capabilities

Various Pseudomonas species are known for their ability to degrade a wide range of organic compounds, including the precursors to this compound. mdpi.comresearchgate.netnih.gov Pseudomonas putida KT2440, a well-studied model organism, has been used to investigate the toxic effects and metabolic responses to 2,4-D and its metabolites. nih.gov Studies have shown that 3,5-dichlorocatechol (DCC), the immediate precursor to this compound, is the most toxic of the intermediates, acting as an uncoupler of oxidative phosphorylation. nih.gov

Some Pseudomonas strains have been isolated that can utilize 2-methyl-4-chlorophenoxyacetic acid (MCPA), a related herbicide, and have been shown to harbor plasmids containing the degradation genes. koreascience.kr The degradation of 4-chlorophenylacetic acid by a Pseudomonas species has been shown to proceed through the formation of homoprotocatechuic acid. nih.gov The ability of Pseudomonas strains to tolerate the oxidative stress induced by herbicides like 2,4-D is linked to their antioxidative defense systems, including enzymes like superoxide (B77818) dismutase and catalase. plos.org

Other Significant Genera (e.g., Arthrobacter, Rhodococcus, Sphingomonas, Bradyrhizobium, Burkholderia)

Beyond Cupriavidus and Pseudomonas, several other bacterial genera play a significant role in the degradation of 2,4-D and its intermediates. researchgate.netnih.gov

Arthrobacter sp.: Strains of Arthrobacter have been isolated from agricultural soil and have demonstrated the ability to degrade 2,4-D. nih.gov The degradation pathway of chlorocatechols has been studied in Arthrobacter species. acs.org

Rhodococcus sp.: This genus is known for its ability to degrade a variety of nitroaromatic compounds. oup.com

Sphingomonas sp.: Several Sphingomonas strains have been isolated that can degrade 2,4-D and related compounds. mdpi.comresearchgate.netnih.govresearchgate.net Some of these strains require an additional nitrogen source for efficient degradation. oup.com

Bradyrhizobium sp.: Members of this genus have been shown to degrade 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a more persistent herbicide, and have been found to possess genes for the degradation of phenoxyacetic acids. researchgate.netmdpi.comfrontiersin.org

Burkholderia sp.: This genus includes strains capable of degrading 2,4-D and 2,4,5-T. researchgate.netfrontiersin.org In some Burkholderia strains, the genes for 2,4-D degradation are located on the chromosome rather than on a plasmid. umt.edu

Table 2: Examples of Other Bacterial Genera Involved in 2,4-D Degradation

| Genus | Notable Species/Strain | Key Degradative Capabilities |

| Arthrobacter | Arthrobacter sp. SVMIICT25 | Degradation of 2,4-D. nih.gov |

| Rhodococcus | Degradation of nitroaromatic compounds. oup.com | |

| Sphingomonas | Sphingomonas sp. TFD44 | Possesses two chlorocatechol gene clusters. mdpi.com |

| Bradyrhizobium | Bradyrhizobium sp. RD5-C2 | Contains multiple gene clusters for chlorophenoxyacetic acid degradation. mdpi.com |

| Burkholderia | Burkholderia sp. RASC | Chromosomally encoded tfdA gene for 2,4-D degradation. umt.edu |

Fungal Contributions to this compound Precursor Degradation

While bacteria are the primary drivers of 2,4-D degradation, fungi also contribute, particularly to the breakdown of its precursors. mdpi.comresearchgate.net Fungal degradation pathways can differ from bacterial ones. For instance, some fungi, like Aspergillus niger, can hydroxylate the aromatic ring of 2,4-D, leading to different intermediates. mdpi.comresearchgate.net

Fungi such as Dichomitus squalens and Phanerochaete chrysosporium have been shown to degrade chlorophenoxyacetic acids. microbiologyresearch.orgnih.gov In D. squalens, the initial step is the formation of the corresponding chlorophenol, which is then further metabolized. microbiologyresearch.orgnih.gov Lignin-degrading fungi, in particular, possess non-specific enzymes like laccases and peroxidases that can initiate the degradation of a wide range of aromatic pollutants. oup.comnih.gov Studies with various fungal strains, including species of Aspergillus, Mortierella, Chrysosporium, and Mucor, have demonstrated their ability to degrade 2,4-D and its primary metabolite, 2,4-dichlorophenol. nih.gov

Isolation and Characterization of Novel Microorganisms Exhibiting this compound Metabolism

The search for novel microorganisms with the ability to degrade 2,4-D and its intermediates is an ongoing area of research. mdpi.comnih.gov Isolating and characterizing new strains from contaminated sites can lead to the discovery of novel metabolic pathways and more efficient biocatalysts for bioremediation. nih.govnih.gov For instance, several bacterial strains capable of degrading 4-(2,4-dichlorophenoxy)butyric acid were isolated from agricultural soils, revealing phylogenetic diversity among the degraders, which included species of Variovorax, Sphingomonas, Bradyrhizobium, and Pseudomonas. jmb.or.kr These studies often employ molecular techniques to identify the genes responsible for the degradation, providing a deeper understanding of the underlying biochemical mechanisms. mdpi.comnih.gov

Advanced Research Methodologies for 2,4 Dichloromuconic Acid Studies

Analytical Chemistry Techniques for Metabolite Identification and Quantification in Research Contexts

Precise identification and quantification of 2,4-dichloromuconic acid and its related metabolites are fundamental to understanding its role in biochemical pathways. Advanced analytical techniques provide the necessary sensitivity and specificity for these complex analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pathway Elucidation

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound and other polar metabolites in complex biological matrices. wikipedia.orgnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org In the context of this compound, LC-MS/MS is instrumental in pathway elucidation by identifying and quantifying the intermediates formed during the degradation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). d-nb.infowaters.com

The process typically involves separating the components of a sample mixture using a liquid chromatograph and then introducing them into a mass spectrometer. wikipedia.org The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification. wikipedia.org Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting selected ions and analyzing the resulting fragment ions, which provides structural information and confirms the identity of the compound. nih.gov For instance, in the analysis of 2,4-D degradation, LC-MS/MS can be used to monitor the formation of this compound from its precursor, 3,5-dichlorocatechol (B76880). d-nb.inforesearchgate.net

Table 1: Example LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| LC System | ACQUITY UPLC I-Class | waters.com |

| MS System | Xevo TQ-XS | waters.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.netepa.gov |

| Mobile Phase A | Water with 0.1% acetic acid | epa.gov |

| Mobile Phase B | Acetonitrile:methanol (80:20) with 0.1% acetic acid | epa.gov |

| Monitored Transitions (example for 2,4-D) | m/z 219 → 161 (quantification), m/z 221 → 163 (confirmation) | epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediates

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds, including intermediates in degradation pathways. etamu.edu While this compound itself is not typically analyzed directly by GC due to its low volatility, GC-MS is crucial for identifying and quantifying its more volatile precursors and breakdown products after derivatization. nih.govusgs.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. etamu.edu The separated components then enter the mass spectrometer for detection and identification. etamu.edu For the analysis of acidic compounds like this compound, a derivatization step is often required to convert them into more volatile esters, such as methyl or chloroethyl esters. nih.gov This allows for their successful separation and detection by GC-MS. The resulting mass spectra provide a "fingerprint" of the molecule, enabling its unambiguous identification. nih.gov

Table 2: Example GC-MS Parameters for Analysis of Related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| GC System | Agilent Model 6890A | epa.gov |

| MS System | Agilent Model 5973N | epa.gov |

| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | epa.gov |

| Carrier Gas | Helium | epa.gov |

| Injection Mode | Splitless | epa.gov |

| Derivatization Agent (example) | BCl3/2-chloroethanol | nih.gov |

| Monitored Ions (example for 2,4-DCA) | m/z 176 (quantification), 178, 161 (confirmation) | epa.gov |

Isotope Tracing and Labeling Studies for Carbon Flow Analysis

Isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.gov By introducing molecules labeled with stable isotopes (e.g., ¹³C) into a biological system, researchers can follow the fate of these isotopes as they are incorporated into various metabolites, including this compound. nih.govcreative-proteomics.com This provides direct evidence for metabolic pathways and allows for the quantification of metabolic fluxes, or the rates of reactions within a pathway. creative-proteomics.com

In the context of this compound studies, a substrate like ¹³C-labeled 2,4-D could be supplied to a microbial culture. nih.gov By analyzing the isotopic composition of intermediates and downstream products using techniques like LC-MS or GC-MS, researchers can trace the flow of carbon from the initial substrate through the formation of this compound and its subsequent degradation products. researchgate.netosti.gov This methodology is invaluable for confirming pathway connections and understanding how carbon is processed and assimilated by the organism. nih.gov

Molecular Biology and Genetic Tools in Pathway Research

Understanding the genetic basis of this compound metabolism is as crucial as characterizing the chemical intermediates. Molecular biology tools allow for the identification, characterization, and manipulation of the genes and enzymes responsible for its synthesis and degradation.

Gene Cloning, Expression, and Mutagenesis for Enzyme Characterization

The identification and characterization of the enzymes that catalyze the formation and conversion of this compound are central to understanding its metabolic role. nih.gov This is often achieved through a combination of gene cloning, expression, and mutagenesis techniques. nih.govnih.gov

The process begins with the identification of potential genes involved in the pathway, often through genomic analysis or by creating and screening mutant libraries. nih.gov Once a candidate gene is identified, it can be cloned, which involves isolating the gene and inserting it into a plasmid vector. asm.org This plasmid can then be introduced into a host organism, such as Escherichia coli, for overexpression of the enzyme. nih.gov The overproduced enzyme can then be purified and its activity and substrate specificity can be characterized in vitro. nih.gov

Site-directed mutagenesis is a technique used to make specific changes to the DNA sequence of a gene, resulting in a modified protein. thaiscience.info By systematically altering amino acids in the enzyme's active site, researchers can investigate the roles of individual residues in catalysis and substrate binding, providing detailed insights into the enzyme's mechanism. nih.govthaiscience.info

Table 3: Key Genes and Enzymes in the 2,4-D Degradation Pathway Leading to and from this compound

| Gene | Enzyme | Function | Reference |

|---|---|---|---|

| tfdC | Chlorocatechol 1,2-dioxygenase | Converts 3,5-dichlorocatechol to 2,4-dichloro-cis,cis-muconate | nih.govmdpi.com |

| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone | nih.govmdpi.com |

| tfdE | Chlorodienelactone hydrolase | Converts 2-chlorodienelactone to 2-chloromaleylacetate (B1243639) | nih.govmdpi.com |

| tfdF | Chloromaleylacetate reductase | Converts 2-chloromaleylacetate to 3-oxoadipate (B1233008) | nih.govmdpi.com |

Quantitative PCR and Gene Expression Profiling

Quantitative PCR (qPCR), also known as real-time PCR, is a highly sensitive technique used to measure the amount of a specific nucleic acid sequence in a sample. libretexts.orgpluto.bio In the study of this compound metabolism, qPCR is used to quantify the expression levels of the genes involved in its formation and degradation. nih.gov This provides insights into how the presence of specific substrates, such as 2,4-D, regulates the expression of these genes. nih.gov

The method involves amplifying a target gene from a sample's mRNA, which has been converted to complementary DNA (cDNA). iric.ca The amplification process is monitored in real-time using fluorescent dyes or probes. libretexts.org The rate at which the fluorescence increases is proportional to the initial amount of the target gene's transcript. iric.ca By comparing the expression levels of genes under different conditions (e.g., in the presence or absence of an inducing compound), researchers can determine which genes are upregulated or downregulated, revealing the regulatory networks that control the metabolic pathway. nih.govnih.gov

Table 4: Hypothetical qPCR Results for tfdC Gene Expression

| Condition | Fold Change (RQ) | Interpretation |

|---|---|---|

| Uninduced Control | 1 | Baseline expression level. iric.ca |

| + 2,4-D (Inducer) | 50 | The tfdC gene is significantly upregulated in the presence of 2,4-D. |

| + Glucose (Repressor) | 0.2 | The tfdC gene is repressed in the presence of a preferred carbon source. |

Omics Approaches in this compound Research

Advanced "omics" technologies have transformed the study of microbial degradation pathways, including those involving this compound. These high-throughput methods provide a comprehensive view of the genetic potential, gene expression, and protein complement of individual microorganisms and entire microbial communities.

Whole-Genome Sequencing and Annotation of Degrading Strains

Whole-genome sequencing (WGS) is a cornerstone for understanding the genetic blueprint of bacteria capable of degrading chlorinated aromatic compounds. By sequencing the entire genome of a degrading strain, researchers can identify the complete set of genes responsible for the catabolic pathway that breaks down compounds like 2,4-D, ultimately leading to the formation and subsequent degradation of this compound.

A classic example is the sequencing of strains like Cupriavidus pinatubonensis JMP134 (also known as Cupriavidus necator JMP134), which has been a model organism for studying the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.netnih.gov WGS was instrumental in identifying and characterizing the tfd gene clusters, often located on plasmids like pJP4. asm.orgnih.gov These clusters encode the suite of enzymes required for the complete degradation pathway.

The process typically involves:

DNA Extraction and Sequencing: High-quality genomic DNA is extracted from a pure culture of the degrading bacterium and sequenced using next-generation sequencing (NGS) platforms.

Genome Assembly: The resulting sequence reads are assembled to reconstruct the bacterial chromosome and any plasmids. mdpi.com

Gene Annotation: The assembled genome is annotated to predict the locations of genes and their putative functions. This step is crucial for identifying key catabolic enzymes.

WGS analysis reveals the specific genes involved in the conversion of 2,4-D to this compound and its subsequent metabolism. For instance, the tfdC gene encodes chlorocatechol 1,2-dioxygenase, the enzyme that cleaves the aromatic ring of 3,5-dichlorocatechol to form 2,4-dichloro-cis,cis-muconate (this compound). researchgate.netnih.gov Subsequently, the tfdD gene product, a chloromuconate cycloisomerase, converts this compound into 2-chlorodienelactone. researchgate.netnih.gov The organization, regulation, and evolutionary history of these gene clusters can be studied in detail through comparative genomics, providing insights into how bacteria evolve to degrade novel, man-made compounds. nih.gov

| Table 1: Key Genes in the 2,4-D Pathway Leading to and from this compound | | :--- | :--- | :--- | | Gene | Enzyme Encoded | Function in Pathway | | tfdB | 2,4-Dichlorophenol (B122985) Hydroxylase | Hydroxylates 2,4-dichlorophenol to 3,5-dichlorocatechol. researchgate.netnih.gov | | tfdC | Chlorocatechol 1,2-Dioxygenase | Catalyzes the ortho-cleavage of 3,5-dichlorocatechol to form this compound. researchgate.netnih.gov | | tfdD | Chloromuconate Cycloisomerase | Converts this compound to 2-chlorodienelactone. researchgate.netnih.gov | | tfdE | Chlorodienelactone Hydrolase | Converts 2-chlorodienelactone to 2-chloromaleylacetate. researchgate.netnih.gov | | tfdF | Chloromaleylacetate Reductase | Reduces 2-chloromaleylacetate to maleylacetate (B1240894). researchgate.netnih.gov |

Metagenomics and Metatranscriptomics for Community-Level Insights

While WGS focuses on a single species, metagenomics allows for the study of the collective genetic material from a microbial community in an environmental sample, such as contaminated soil or water. schlosslab.org This culture-independent approach is powerful because the vast majority of microorganisms in nature cannot be easily cultivated in the laboratory. schlosslab.org Metagenomics provides a snapshot of the functional potential of a community, including the diversity of pathways for degrading pollutants.

In the context of this compound, metagenomic studies of sites contaminated with chlorinated herbicides can reveal:

Novel Degradation Genes: Discovery of new types of dioxygenases, cycloisomerases, and other enzymes involved in the degradation pathway.

Distribution of Catabolic Plasmids: Understanding how degradation-associated plasmids are distributed among different bacterial populations within the community.

Community Composition: Identifying the key microbial players involved in the degradation process, even if they are present in low numbers. nih.govnih.gov

Metatranscriptomics takes this a step further by sequencing the community's messenger RNA (mRNA). This provides information about which genes are actively being expressed at a given time. For instance, by analyzing the metatranscriptome of a soil community actively degrading 2,4-D, researchers can quantify the expression levels of the tfdC and tfdD genes, confirming their active role in the production and conversion of this compound in a complex environmental setting. This approach links the genetic potential (metagenome) to the actual metabolic activity (metatranscriptome).

Proteomics for Enzyme Expression and Activity Profiling

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the study of this compound metabolism, proteomics can directly identify and quantify the enzymes involved in its formation and degradation. By comparing the proteome of a bacterial culture grown in the presence of 2,4-D or related compounds to a control culture, researchers can pinpoint which proteins are upregulated.

This technique can confirm that the enzymes encoded by the tfd genes, such as chlorocatechol 1,2-dioxygenase (tfdC) and chloromuconate cycloisomerase (tfdD), are indeed expressed when the bacterium is exposed to the substrate. nih.gov Advanced proteomic techniques, such as tandem mass spectrometry (MS/MS), can precisely identify these proteins from a complex mixture. Quantitative proteomics can further measure changes in protein abundance, providing direct evidence of the cell's response to the pollutant and its investment in the specific enzymatic machinery needed to metabolize intermediates like this compound.

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful tools for investigating biological processes at the atomic level. These methods complement experimental studies by offering insights into reaction mechanisms and molecular interactions that are often difficult to observe directly.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to model chemical reactions with high accuracy. rsc.orgnrel.gov These calculations can be applied to elucidate the step-by-step mechanism of enzymatic reactions, including those involving this compound.

For the reaction catalyzed by chloromuconate cycloisomerase (tfdD), which converts this compound to 2-chlorodienelactone, QC methods can be used to:

Model the Active Site: A "cluster model" of the enzyme's active site is constructed, including the substrate (this compound) and key amino acid residues. nih.gov

Calculate Reaction Energies: The energies of the reactant, transition state(s), and product(s) are calculated to determine the reaction's energy profile and activation energy. u-tokyo.ac.jpmdpi.com A low calculated activation energy would be consistent with a reaction that proceeds readily at room temperature. u-tokyo.ac.jp

Visualize Molecular Geometries: The three-dimensional structures of the transition states can be visualized, revealing the precise atomic rearrangements that occur during the catalytic conversion.

By modeling this isomerization and subsequent dehalogenation reaction, researchers can understand how the enzyme facilitates the conversion and why it is stereospecific. These theoretical insights can guide future efforts in enzyme engineering to alter substrate specificity or improve catalytic efficiency. nih.gov

| Table 2: Applications of Quantum Chemistry in Studying this compound Reactions | | :--- | :--- | | Computational Task | Insight Gained | | Geometry Optimization | Predicts the stable 3D structures of the substrate, intermediates, and products. nrel.gov | | Transition State Search | Identifies the highest-energy point along the reaction coordinate, revealing the reaction's kinetic barrier. rsc.org | | Energy Profile Calculation | Maps the energy changes throughout the reaction, elucidating the detailed mechanism. nih.gov | | Charge and Spin Density Analysis | Shows how electrons are distributed and rearranged during the chemical transformation. nrel.gov |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system containing the enzyme, substrate, and surrounding solvent (water), MD simulations can provide a dynamic picture of how the enzyme and substrate interact. chemrxiv.org

For an enzyme like chloromuconate cycloisomerase, MD simulations can reveal:

Substrate Binding: How this compound enters the active site and adopts the correct orientation for catalysis. Simulations can identify key amino acid residues that form hydrogen bonds or other interactions to hold the substrate in place. frontiersin.org

Conformational Changes: Enzymes are not static; they are flexible molecules. MD simulations can show how the enzyme's structure changes upon substrate binding, which can be crucial for positioning catalytic residues correctly. nih.gov

Solvent and Ion Dynamics: The role of water molecules and ions within the active site can be investigated, showing how they might participate in the reaction mechanism or stabilize charged intermediates. mdpi.comnih.gov

These simulations, which can model systems for nanoseconds to microseconds, provide a virtual microscope to observe the intricate dance between the enzyme and this compound, complementing the static picture provided by experimental structures and the mechanistic detail from quantum chemical calculations. frontiersin.org

Molecular Docking for Enzyme Inhibitor and Substrate Analogue Studies

Molecular docking is a computational methodology that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically an enzyme) when they bind to form a stable complex. This technique is invaluable for understanding the structural basis of enzyme specificity and for designing novel inhibitors or catalysts. In the context of this compound, molecular docking studies, in conjunction with kinetic analysis of engineered enzymes, provide critical insights into its interaction with cycloisomerase enzymes. These studies are fundamental to understanding why certain enzymes can process this chlorinated substrate while others cannot.

Research into the enzymatic conversion of this compound often focuses on chloromuconate cycloisomerase (EC 5.5.1.7) and its non-halogen-specialized homologue, muconate cycloisomerase (EC 5.5.1.1). nih.govcreative-enzymes.comresearchgate.net While wild-type muconate cycloisomerases from organisms like Pseudomonas putida are inefficient at transforming 2,4-dichloro-cis,cis-muconate, chloromuconate cycloisomerases found in bacteria that degrade chloroaromatics can process it effectively. nih.govasm.org This difference in catalytic ability is attributed to specific amino acid residues within the enzyme's active site.

Although detailed structural data of an enzyme-inhibitor complex with this compound is not available, studies on engineered enzyme variants serve as a powerful proxy for understanding the molecular interactions that would be modeled in a docking simulation. By altering specific amino acids in the less efficient muconate cycloisomerase to mimic those in chloromuconate cycloisomerase, researchers have successfully enhanced its activity towards chlorinated substrates like this compound. nih.gov

Detailed Research Findings

Kinetic studies have demonstrated that specific mutations in the muconate cycloisomerase from Pseudomonas putida can significantly improve its ability to bind and convert this compound. These findings pinpoint key residues that are critical for substrate recognition and catalysis, which are the primary focus of molecular docking simulations. For instance, the substitution of certain amino acids in the active site leads to a substantial increase in the enzyme's specificity constant for chlorinated muconates. nih.gov

The conversion of 2,4-dichloro-cis,cis-muconate by the wild-type muconate cycloisomerase (CatB) from P. putida is very slow, with a calculated specific activity of only 0.052 U mg⁻¹. nih.govnih.gov However, engineered variants show marked improvement. These results strongly suggest that the active site architecture is finely tuned for either non-substituted or chloro-substituted substrates. Molecular docking would aim to model these structural differences, explaining how the presence and position of chlorine atoms on the muconate backbone influence the binding orientation and subsequent enzymatic reaction.

One key mechanistic aspect investigated is the role of a specific lysine (B10760008) residue (Lys169 in P. putida muconate cycloisomerase) which acts as a proton donor. nih.govnih.gov A variant where this residue was changed to alanine (B10760859) (K169A) was unable to convert substrates requiring protonation but remained active towards 3-chloro- and 2,4-dichloro-cis,cis-muconate, leading to the formation of different products than the wild-type enzyme. nih.govnih.gov This highlights how subtle changes in the active site can drastically alter the reaction mechanism and outcome, a phenomenon that molecular docking can help visualize and explain.